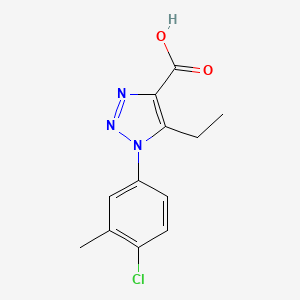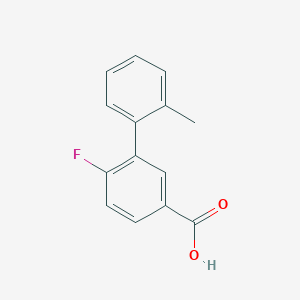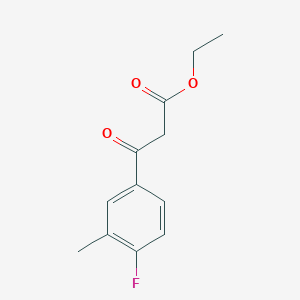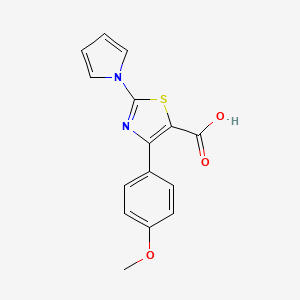
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the phenyl ring with a chlorine and a methyl group attached. These groups could influence the electronic properties and reactivity of the molecule .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions. The carboxylic acid group could also undergo reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives, including 1,2,3-triazole and 1,2,4-triazole families, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have shown promise in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their versatility stems from the ability to present several structural variations, making them suitable for the synthesis of new drugs targeting various diseases, including neglected diseases that affect a significant portion of humanity, especially in vulnerable populations (Ferreira et al., 2013).
Antimicrobial Properties
Specifically, 1,2,3-triazole and 1,2,4-triazole derivatives have been identified as potent inhibitors of key bacterial proteins and enzymes, making them effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit mechanisms of action that include inhibition of DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding proteins, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,3-triazoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as click chemistry, which is celebrated for its efficiency and the ability to yield products with significant biological activity. These synthetic routes emphasize the importance of finding more efficient and environmentally friendly methods of preparation in line with green chemistry principles. Additionally, the chemical properties of triazole derivatives, such as their stability in acidic and basic conditions and their ability to engage in hydrogen bonding, make them suitable candidates for further pharmaceutical development (Kaushik et al., 2019).
Corrosion Inhibition
Beyond biomedical applications, 1,2,3-triazole derivatives have also found use as corrosion inhibitors for various metals and alloys in aggressive media. Their effectiveness as inhibitors is attributed to their ability to form stable complexes with metal surfaces, providing protection against corrosion in acidic environments. This utility is particularly relevant in industrial applications where metal longevity is critical (Hrimla et al., 2021).
将来の方向性
特性
IUPAC Name |
1-(4-chloro-3-methylphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNXYWGCVNGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)



![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)
![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)





![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)